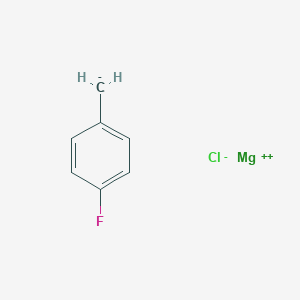

4-Fluorobenzylmagnesium chloride

Beschreibung

Significance of Organometallic Reagents in Modern Organic Synthesis

Organometallic reagents are indispensable tools in modern organic synthesis, primarily due to their capacity to form new carbon-carbon bonds, a fundamental process in the construction of organic molecules. solubilityofthings.comoxfordsciencetrove.comcdnsciencepub.com These reagents, which feature a direct bond between a carbon atom and a metal, exhibit unique reactivity that allows chemists to build complex molecular architectures from simpler precursors. solubilityofthings.comfishersci.com

The paramount importance of organometallic reagents lies in their ability to facilitate the creation of carbon-carbon (C-C) bonds. oxfordsciencetrove.comcdnsciencepub.com Compounds like organolithiums and Grignard reagents function as potent carbon-based nucleophiles. solubilityofthings.comalevelchemistry.co.uk This nucleophilicity stems from the polarized carbon-metal bond, where the carbon atom carries a partial negative charge, making it highly reactive towards electrophilic carbon centers, such as those in carbonyl compounds. solubilityofthings.comfishersci.com The reaction between a Grignard reagent and a carbonyl compound, for instance, leads to the formation of a new C-C bond and, after workup, an alcohol. solubilityofthings.comoxfordsciencetrove.comalevelchemistry.co.uk This process is a cornerstone of synthetic organic chemistry, enabling the assembly of the carbon skeletons of a vast array of organic molecules. solubilityofthings.com

The ability to form C-C bonds predictably and efficiently makes organometallic reagents crucial for the synthesis of complex organic architectures. solubilityofthings.com Many natural products and pharmaceuticals feature intricate carbon frameworks that are constructed using reactions involving organometallic reagents. solubilityofthings.com The versatility of these reagents allows for their participation in a variety of transformations, including 1,2-nucleophilic additions and transition-metal-catalyzed cross-coupling reactions, which are foundational methods for building molecular complexity. cdnsciencepub.com The development of these reactions has been so significant that it has been recognized with Nobel Prizes in Chemistry in both 1912 and 2010. cdnsciencepub.com

Context of Grignard Reagents as Highly Reactive Nucleophiles

Discovered by Victor Grignard, who was awarded the Nobel Prize in Chemistry in 1912 for this work, Grignard reagents are organomagnesium halides with the general formula R-Mg-X, where R is an alkyl or aryl group and X is a halogen. byjus.comwikipedia.org These compounds are powerful nucleophiles due to the highly polarized carbon-magnesium bond, which imparts a significant carbanionic character to the carbon atom. fishersci.comwikipedia.orgquora.com

Their high reactivity makes them excellent partners for a wide range of electrophiles. byjus.com A primary application of Grignard reagents is their reaction with carbonyl compounds such as aldehydes, ketones, and esters. masterorganicchemistry.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond and, upon acidic workup, an alcohol. alevelchemistry.co.ukmasterorganicchemistry.compharmacy180.com Specifically, reaction with formaldehyde (B43269) produces primary alcohols, other aldehydes yield secondary alcohols, and ketones result in tertiary alcohols. youtube.com They can also react with carbon dioxide to form carboxylic acids and with epoxides to generate alcohols with a two-carbon extended chain. masterorganicchemistry.com The reactivity of Grignard reagents makes them one of the most important and widely used classes of organometallic compounds in organic synthesis. byjus.commasterorganicchemistry.com

Specialized Role of Fluorinated Organometallic Compounds in Synthetic Chemistry

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.comresearchgate.net Fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and altered acidity (pKa), making them highly valuable in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comresearchgate.net Consequently, the development of methods to introduce fluorine and fluorine-containing groups has become a significant area of research in synthetic chemistry. researchgate.net

Fluorinated organometallic compounds serve as key reagents in this endeavor, acting as building blocks for the construction of more complex fluorinated molecules. researchgate.net These reagents can be used in two primary ways: either by reacting a fluorinated substrate with a non-fluorinated organometallic compound or by using a fluorinated organometallic reagent to react with a non-fluorinated substrate. researchgate.net The latter approach, employing reagents like fluorinated Grignards, allows for the direct introduction of a fluoroalkyl or fluoroaryl group into a molecule through carbon-carbon bond formation. researchgate.net The presence of fluorine can influence the reactivity of the organometallic compound itself, sometimes requiring modified reaction conditions compared to their non-fluorinated counterparts. researchgate.netrsc.org

Overview of 4-Fluorobenzylmagnesium Chloride as a Specific Benzyl (B1604629) Grignard Reagent

This compound is a specific example of a benzyl Grignard reagent, a subclass of Grignard reagents where the magnesium halide is attached to a benzyl group. solubilityofthings.com Structurally, it consists of a benzyl group substituted with a fluorine atom at the para-position of the benzene (B151609) ring. This compound is typically prepared from 4-fluorobenzyl chloride and magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF). sigmaaldrich.com

As a Grignard reagent, this compound is a strong nucleophile and a strong base. reddit.com It is used in organic synthesis to introduce the 4-fluorobenzyl group into a molecule. solubilityofthings.com For instance, it can react with carbonyl compounds to form the corresponding 4-fluorobenzyl-substituted alcohols. Its utility lies in its ability to participate in Grignard reactions while carrying a fluorine substituent, which can be a desirable feature in the target molecule for reasons mentioned previously. researchgate.net

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 1643-73-8 |

| Molecular Formula | C₇H₆ClFMg |

| Synonyms | p-Fluorobenzylmagnesium chloride, Chloro(p-fluorobenzyl)magnesium |

| Appearance | Typically a solution in THF, ranging from yellow to orange to brown |

| Concentration | Commonly available as a 0.25 M solution in THF |

| Boiling Point (of THF) | 65 °C |

| Density (of solution) | ~0.910 g/mL at 25 °C |

This data is compiled from sources sigmaaldrich.comthermofisher.com.

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

magnesium;1-fluoro-4-methanidylbenzene;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F.ClH.Mg/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMNJUQVLPODJN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=C(C=C1)F.[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380825 | |

| Record name | Magnesium chloride (4-fluorophenyl)methanide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1643-73-8 | |

| Record name | Magnesium chloride (4-fluorophenyl)methanide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 4 Fluorobenzylmagnesium Chloride

Nucleophilic Addition Reactions

4-Fluorobenzylmagnesium chloride, a Grignard reagent, is a potent nucleophile due to the polarized carbon-magnesium bond. pressbooks.pub This characteristic dictates its reactivity, particularly in nucleophilic addition reactions with various electrophiles. The carbon atom bonded to magnesium carries a partial negative charge, enabling it to attack electron-deficient centers, most notably the carbon atom of a carbonyl group. pressbooks.publibretexts.org

Reactions with Carbonyl Compounds (Aldehydes, Ketones, Carboxylic Acids)

The reaction of this compound with carbonyl compounds such as aldehydes, ketones, and carboxylic acids is a cornerstone of its synthetic utility. libretexts.orglibretexts.org These reactions proceed via nucleophilic addition to the carbonyl carbon, a process that is generally irreversible. masterorganicchemistry.com The electrophilicity of the carbonyl carbon, influenced by the substituents attached to it, plays a crucial role in the reaction's feasibility and rate. libretexts.orgmasterorganicchemistry.com

The addition of this compound to aldehydes and ketones leads to the formation of alcohols upon acidic workup. libretexts.orglibretexts.org The initial step involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon, which results in the formation of a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org Subsequent protonation of this intermediate yields the final alcohol product. pressbooks.pub

The class of alcohol formed is dependent on the nature of the carbonyl compound used:

Primary alcohols are formed from the reaction with formaldehyde (B43269). libretexts.org

Secondary alcohols result from the reaction with other aldehydes. libretexts.org

Tertiary alcohols are the products of the reaction with ketones. libretexts.org

For instance, the reaction of this compound with a ketone will produce a tertiary alcohol where one of the R groups is the 4-fluorobenzyl group. libretexts.org

The table below summarizes the expected alcohol products from the reaction of this compound with various carbonyl compounds.

| Carbonyl Compound | Product Type | General Structure of Product |

| Formaldehyde (H₂C=O) | Primary Alcohol | 4-F-C₆H₄CH₂CH₂OH |

| Aldehyde (RCHO) | Secondary Alcohol | 4-F-C₆H₄CH₂(R)CHOH |

| Ketone (RCOR') | Tertiary Alcohol | 4-F-C₆H₄CH₂(R)(R')COH |

Reactions with carboxylic acid derivatives like esters also yield tertiary alcohols, but with the addition of two equivalents of the Grignard reagent. libretexts.orgmasterorganicchemistry.com The first equivalent adds to the carbonyl group, and after the elimination of the alkoxy group, a second equivalent adds to the newly formed ketone. masterorganicchemistry.com

Direct reaction of Grignard reagents with carboxylic acids is generally problematic because the acidic proton of the carboxylic acid will react with the basic Grignard reagent in an acid-base reaction, consuming the nucleophile. libretexts.org This initial deprotonation forms a carboxylate salt, which is a less reactive electrophile.

However, recent advancements have enabled the direct addition of Grignard reagents to carboxylic acids to form ketones. This can be achieved by using specific activating agents, such as bulky turbo-organomagnesium amides, which enhance the nucleophilicity of the Grignard reagent towards the carboxylate anion while stabilizing the resulting ketone against further addition. nih.gov This method allows for the synthesis of ketones from a wide range of Grignard reagents and carboxylic acids. nih.gov

The mechanism of the Grignard addition to carbonyl compounds is well-established as a nucleophilic addition. pressbooks.pubyoutube.com The reaction proceeds through a tetrahedral intermediate after the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. libretexts.orglibretexts.org While the general mechanism is widely accepted, the specific transition state can vary. For non-allylic Grignard reagents like this compound, proposed transition states include four-centered and six-membered ring structures, potentially involving dimers of the reagent. nih.gov

Some studies have explored the possibility of single-electron transfer (SET) pathways in Grignard reactions, particularly with benzylic Grignard reagents and aromatic ketones. nih.gov However, evidence suggests that for most organomagnesium reagents adding to carbonyl compounds, the concerted nucleophilic addition is the predominant pathway. nih.gov A detailed study of the reaction of benzylmagnesium chloride with formaldehyde revealed a complex reaction mechanism that can lead to rearranged products, suggesting that side reactions can occur. psu.edu

Reactivity with Amides, Including N-Methoxy-N-methylisonicotinamides

Grignard reagents can also react with amides. The outcome of the reaction is dependent on the substitution pattern of the amide. The direct formation of amides from carboxylic acids and amines can be mediated by Grignard reagents in a process known as the Bodroux reaction. rsc.org

The reaction with certain amides, such as N-methoxy-N-methylamides (Weinreb amides), is a particularly useful method for the synthesis of ketones. The intermediate formed upon addition of the Grignard reagent is a stable chelated species that does not collapse to a ketone until acidic workup. This prevents the common over-addition that occurs with other carboxylic acid derivatives.

Optimizing the yield in reactions involving Grignard reagents and amides often involves careful control of reaction conditions. For the direct synthesis of amides from esters and amines mediated by a Grignard reagent like isopropylmagnesium chloride, using continuous flow conditions has been shown to improve yields and selectivities. rsc.orgsemanticscholar.org

In the context of preparing ketones from carboxylic acids and Grignard reagents, the use of additives is a key strategy. For example, the addition of a bulky turbo-Hauser base like dippNHMgCl·LiCl can significantly enhance the nucleophilicity of the Grignard reagent towards the carboxylate anion, leading to higher yields of the desired ketone. nih.gov Furthermore, in some cases, the use of lanthanide additives such as CeCl₃ or LaCl₃ can also improve the reaction outcome. nih.gov

Characterization of Competing Elimination Reactions

In reactions involving alkyl halides, nucleophilic substitution and elimination reactions are often in competition. The outcome of the reaction is influenced by several factors, including the structure of the alkyl group and the nature of the nucleophilic reactant. libretexts.org For alkyl halides with one or more beta-hydrogens, elimination is a possible pathway. libretexts.org

In the case of this compound, the focus is typically on its utility in forming new carbon-carbon bonds via substitution or coupling reactions. However, the potential for elimination reactions exists. The acidity of the beta-hydrogens on the benzylic carbon is a key factor. The electronegativity of the halogen substituent on the alkyl halide can influence this acidity, with more electronegative atoms increasing the acidity of the beta-hydrogens and thus favoring elimination. libretexts.org While chlorides are noted to generally favor elimination more than iodides, the specific instance of this compound as the nucleophile/base in reactions with other alkyl halides would depend on the substrate and reaction conditions. libretexts.org

It is important to consider that strong, hindered bases tend to favor elimination. libretexts.org While this compound is a strong nucleophile, its basicity and steric hindrance will determine its propensity to act as a base and induce elimination. The formation of diaryl compounds through dimerization can be an undesirable side reaction in the synthesis of benzylmagnesium halides, which can be influenced by the choice of solvent. google.com

Cross-Coupling Transformations

Cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon bonds. This compound serves as a valuable nucleophilic partner in various metal-catalyzed cross-coupling reactions.

Palladium catalysts are widely employed in cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi couplings. sigmaaldrich.comlibretexts.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. libretexts.org

In a specific application, the palladium-catalyzed cross-coupling of a benzylic zinc reagent, derived from 4-fluorobenzyl chloride, with 4-bromobenzonitrile (B114466) has been demonstrated. uni-muenchen.de This reaction, which proceeds after a transmetalation step from a magnesium intermediate, affords the corresponding diarylmethane in good yield. uni-muenchen.de The choice of palladium catalyst and ligands is crucial for the success and efficiency of these coupling reactions. sigmaaldrich.com For instance, catalysts like Pd(Amphos)₂Cl₂ have been found to be effective in certain aqueous cross-coupling systems. sigmaaldrich.com

The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the organometallic nucleophile (like a Grignard reagent), and finally reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. youtube.com

Table 1: Example of a Palladium-Catalyzed Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |

| Organozinc derivative of 4-fluorobenzyl chloride | 4-bromobenzonitrile | Palladium catalyst | 4-(4-Fluorobenzyl)benzonitrile | 75% uni-muenchen.de |

Nickel catalysts have emerged as a powerful alternative to palladium for cross-coupling reactions, particularly for the activation of less reactive C-F and C-Cl bonds. organic-chemistry.orgnih.gov The use of specific triarylphosphine ligands in conjunction with nickel catalysts has been shown to efficiently promote the cross-coupling of Grignard reagents with aryl fluorides and chlorides. organic-chemistry.orgnih.govtohoku.ac.jp

The high reactivity and unique chemoselectivity observed in these nickel-catalyzed systems are attributed to a synergistic cooperation between the nickel and magnesium atoms, which are pre-organized by the ligand. organic-chemistry.orgresearchgate.net This bimetallic cooperation is thought to lower the activation energy for the cleavage of the carbon-halogen bond. organic-chemistry.org Research has shown that in some systems, aryl fluorides can be more reactive than aryl triflates, which is a testament to the effectiveness of these nickel catalysts. organic-chemistry.orgnih.gov

Table 2: Features of Nickel-Catalyzed Cross-Coupling with Grignard Reagents

| Feature | Description |

| Catalyst System | Nickel catalyst with a triarylphosphine ligand. organic-chemistry.orgnih.gov |

| Substrates | Aryl fluorides and chlorides. organic-chemistry.orgnih.gov |

| Mechanism | Believed to involve synergistic cooperation between nickel and magnesium. organic-chemistry.orgresearchgate.net |

| Reactivity | High reactivity, with ArF sometimes being more reactive than ArOTf. organic-chemistry.orgnih.gov |

The reaction of this compound with aryl halides is a classic example of a cross-coupling reaction, leading to the formation of diarylmethanes. As discussed in the sections on palladium- and nickel-catalyzed couplings, a transition metal catalyst is typically required to facilitate this transformation. For instance, the reaction of the zinc analog of this compound with 4-bromobenzonitrile in the presence of a palladium catalyst yields the coupled product. uni-muenchen.de

The reaction of Grignard reagents with acid chlorides is a well-established method for the synthesis of ketones or tertiary alcohols. chemistrysteps.comlibretexts.org The outcome depends on the stoichiometry and reaction conditions. The reaction proceeds via a nucleophilic acyl substitution mechanism. chemistrysteps.com The Grignard reagent adds to the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate which then collapses to form a ketone, with the expulsion of the chloride ion. chemistrysteps.com If an excess of the Grignard reagent is used, the initially formed ketone will react further with a second equivalent of the Grignard reagent to produce a tertiary alcohol. libretexts.org

In some cases, to achieve selective formation of the ketone, a transmetalation step to a less reactive organometallic species, such as an organocuprate (Gilman reagent), is employed. chemistrysteps.com However, direct reaction with the Grignard reagent is also possible, and in the context of functionalized Grignard reagents, a copper-mediated reaction with an acid chloride has been shown to be effective. For example, a benzylic zinc reagent, prepared from 3-trifluoromethylbenzyl chloride via a magnesium intermediate, reacts with 4-chlorobenzoyl chloride after transmetalation with CuCN·2LiCl to give the desired ketone in high yield. uni-muenchen.de

Transmetalation Processes

Transmetalation is a fundamental process in organometallic chemistry where an organic group is transferred from one metal to another. This process is often a key step in catalytic cross-coupling reactions. youtube.com this compound can undergo transmetalation to generate other organometallic reagents.

A prominent example involves the transmetalation of the initially formed Grignard reagent with a zinc salt, such as zinc chloride (ZnCl₂), to form the corresponding organozinc reagent. uni-muenchen.de This is often done because organozinc reagents can exhibit different reactivity and selectivity profiles compared to their Grignard counterparts. For instance, the LiCl-mediated insertion of magnesium into 4-fluorobenzyl chloride, followed by the addition of ZnCl₂, rapidly produces the benzylic zinc reagent. uni-muenchen.de

This organozinc reagent can then be used in subsequent cross-coupling reactions. Furthermore, for reactions with certain electrophiles like acid chlorides, a second transmetalation from the organozinc reagent to an organocopper species using a copper salt like copper(I) cyanide (CuCN) can be beneficial. uni-muenchen.de This sequential transmetalation strategy allows for a fine-tuning of the reactivity of the organometallic species, enabling a broader scope of chemical transformations.

Influence of the Fluorine Substituent on Reactivity and Selectivity

The presence of a fluorine atom on the aromatic ring of this compound has a significant influence on its reactivity and selectivity. Fluorine is a highly electronegative atom, which primarily exerts a strong electron-withdrawing inductive effect (-I effect). researchgate.net This effect can decrease the electron density at the benzylic carbon, potentially modulating the nucleophilicity of the Grignard reagent.

However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R or +M effect). researchgate.net In the para position, this resonance effect can lead to the stabilization of a positive charge. researchgate.net The interplay between the inductive and resonance effects of fluorine is complex and can lead to what is sometimes considered anomalous reactivity. researchgate.net

In the context of nucleophilic substitution reactions of strained heterocycles, fluorine substitution has been shown to have a profound effect on reactivity and regioselectivity. nih.gov While not directly analogous to the reactivity of a Grignard reagent, this highlights the powerful electronic influence of fluorine. The substitution of hydrogen with fluorine can alter the stereoelectronic properties of a molecule, which in turn affects its reactivity and stability in metabolic transformations. researchgate.net

Electronic Effects and Their Impact on Electrophilic Attack Capabilities

The reactivity of a Grignard reagent is fundamentally linked to the nucleophilicity of the carbon atom bonded to magnesium. In this compound, the presence of a fluorine atom at the para position of the benzene (B151609) ring exerts significant electronic effects that modulate its capability for electrophilic attack. Fluorine is a highly electronegative atom, leading to a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density on the benzylic carbon, which carries the partial negative charge.

Steric and Electronic Contributions of Para-Fluorine

The influence of the fluorine substituent in this compound is a combination of both steric and electronic factors.

Steric Contributions: Due to its position on the aromatic ring, the para-fluorine atom has a negligible steric effect on the benzylic carbon, which is the site of reaction. The fluorine atom's van der Waals radius is small, and its location is distant from the reactive center, meaning it does not physically impede the approach of electrophiles to the CH₂MgCl group. This is in contrast to an ortho-substituent, which would be expected to exert a much greater steric hindrance. numberanalytics.com

Electronic Contributions: The electronic influence of the para-fluorine is dominant. It is characterized by two opposing effects:

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the benzene ring through the sigma bond framework. This deactivating effect reduces the electron density at the benzylic carbanion, lowering its nucleophilicity.

Mesomeric Effect (+M): Fluorine possesses lone pairs of electrons that can be donated to the pi-system of the benzene ring. This resonance effect increases electron density, particularly at the ortho and para positions.

However, for halogens, the inductive effect is generally considered to be stronger than the mesomeric effect. Therefore, the net electronic impact of the para-fluorine is electron withdrawal, which deactivates the Grignard reagent relative to its non-fluorinated counterpart.

Comparative Analysis with Ortho- and Meta-Fluorinated Analogs

The reactivity of fluorobenzylmagnesium chloride is highly dependent on the position of the fluorine atom on the benzene ring. A comparative analysis with its ortho- and meta-isomers highlights these differences.

| Isomer | Primary Electronic Effect(s) | Expected Relative Nucleophilicity | Steric Hindrance |

| Ortho- | Strong -I effect (proximity-based), +M effect, potential for direct interaction with Mg center | Lowest | Highest |

| Meta- | -I effect (no significant +M effect at this position) | Intermediate | Low |

| Para- | -I effect, +M effect | Highest (among the fluoro-analogs) | Negligible |

Ortho-Fluorobenzylmagnesium Chloride: The fluorine atom is in close proximity to the benzylic carbon. This results in the strongest inductive electron withdrawal, significantly reducing the nucleophilicity of the reagent. Furthermore, the ortho-substituent introduces considerable steric hindrance, which can impede its reaction with bulky electrophiles.

Meta-Fluorobenzylmagnesium Chloride: The fluorine atom at the meta position exerts its electron-withdrawing inductive effect on the ring. However, the mesomeric effect does not extend to the meta position, meaning there is no resonance-based electron donation to counteract the inductive withdrawal. masterorganicchemistry.com This results in a nucleophilicity that is generally lower than the para-isomer but potentially higher than the sterically hindered and more strongly inductively influenced ortho-isomer.

Para-Fluorobenzylmagnesium Chloride: As discussed, the para-isomer experiences both inductive withdrawal and mesomeric donation. While the net effect is withdrawal, it is less pronounced than in the ortho position. The absence of steric hindrance makes it a more versatile nucleophile than its ortho counterpart. masterorganicchemistry.com The reactivity order among these isomers is therefore often para > meta > ortho, though this can be influenced by the specific electrophile and reaction conditions.

Impact of Solvation Dynamics on Reaction Kinetics and Stability

The solvent plays a critical role in the formation, stability, and reactivity of this compound. Grignard reagents are typically prepared and used in aprotic ethereal solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF). numberanalytics.comvedantu.com

Stability and the Schlenk Equilibrium: The solvent molecules (ethers) coordinate with the magnesium atom, which is a Lewis acid. askiitians.com This solvation stabilizes the highly reactive organomagnesium species, preventing it from decomposing. vedantu.com The coordination forms a complex, often depicted as RMgX(solvent)₂. askiitians.com This solvation is crucial for maintaining the Grignard reagent in solution and modulating its reactivity. The reagent exists in solution as a complex mixture of species in equilibrium, known as the Schlenk equilibrium:

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium, and thus the concentration of the various reactive species, is heavily influenced by the solvent. researchgate.net More strongly coordinating solvents like THF can favor the monomeric RMgX species.

Furthermore, the solvent can determine the reaction pathway. In some cases, Grignard reactions can proceed through a single-electron transfer (SET) mechanism instead of a polar nucleophilic addition. The choice of solvent can influence the favorability of one pathway over the other. For instance, suppressing SET pathways is a known challenge in the fluorination of some Grignard reagents, and solvent choice is a key strategy to manage this. drughunter.com Molecular dynamics studies on aqueous magnesium chloride solutions, while not directly involving organometallics, show that the magnesium ion is strongly solvated, forming stable hexaaquo complexes and favoring solvent-shared ion pairs over direct contact ion pairs. nih.govosu.edu This fundamental preference for strong solvation underscores the importance of the solvent shell in controlling the accessibility and reactivity of the magnesium center in a Grignard reagent.

Applications of 4 Fluorobenzylmagnesium Chloride in Advanced Organic Synthesis

Synthesis of Structurally Diverse Organic Molecules

The nucleophilic character of 4-fluorobenzylmagnesium chloride makes it a valuable reagent for constructing a wide array of organic structures, from complex acyclic systems to intricate molecular scaffolds.

The development of complex organic scaffolds is a cornerstone of modern chemistry, particularly in the fields of materials science and medicinal chemistry. Organomagnesium reagents, such as this compound, are instrumental in this area. They are frequently used in cross-coupling reactions and as precursors for other reactive intermediates. For instance, magnesium reagents can be used to prepare highly functionalized organoboron compounds. uni-muenchen.de The reaction of 4-fluorobenzyl chloride with magnesium, followed by a transmetalation with a boron-containing compound, can generate a versatile benzylborate intermediate. uni-muenchen.de This intermediate can then participate in subsequent palladium-catalyzed cross-coupling reactions to build complex molecular frameworks. uni-muenchen.de

The utility of magnesium reagents extends to the synthesis of fully substituted heterocycles, such as indoles, which are common scaffolds in pharmaceuticals. beilstein-journals.orgnih.gov By employing specialized magnesium-based reagents for metalation, chemists can introduce substituents at specific positions on a heterocyclic core. beilstein-journals.orgnih.gov A Grignard reagent like this compound can then be used in a subsequent cross-coupling step to attach the 4-fluorobenzyl group, leading to the final complex target molecule. nih.gov This stepwise approach allows for the controlled construction of polyfunctionalized molecules that would be difficult to assemble through other methods. beilstein-journals.org

The primary application of this compound is to introduce the 4-fluorobenzyl group into a target molecule. thermofisher.com This is achieved through the classic Grignard reaction, where the nucleophilic carbon atom of the reagent attacks an electrophilic center, most commonly the carbon atom of a carbonyl group in an aldehyde, ketone, or ester. wikipedia.orglibretexts.org The reaction with an aldehyde or ketone, followed by an acidic workup, yields a secondary or tertiary alcohol, respectively, bearing a 4-fluorobenzyl substituent.

The versatility of this reaction allows for the incorporation of the fluorinated benzyl (B1604629) group into a wide range of molecular structures. The table below illustrates the expected products from the reaction of this compound with various electrophiles, a fundamental transformation in organic synthesis. libretexts.org

| Electrophile | Intermediate Product | Final Product (after workup) | Product Class |

| Formaldehyde (B43269) | 4-FC₆H₄CH₂CH₂OMgCl | 2-(4-Fluorophenyl)ethanol | Primary Alcohol |

| Aldehyde (RCHO) | 4-FC₆H₄CH₂CH(R)OMgCl | 1-Aryl-2-(4-fluorophenyl)ethanol | Secondary Alcohol |

| Ketone (R₂C=O) | 4-FC₆H₄CH₂C(R₂)OMgCl | 1,1-Diaryl-2-(4-fluorophenyl)ethanol | Tertiary Alcohol |

| Carbon Dioxide | 4-FC₆H₄CH₂CO₂MgCl | (4-Fluorophenyl)acetic acid | Carboxylic Acid |

| Ester (RCO₂R') | 4-FC₆H₄CH₂C(R)(OR')OMgCl | 1,1-Disubstituted-2-(4-fluorophenyl)ethanol | Tertiary Alcohol (after 2 eq.) |

This table represents generalized Grignard reactions.

Production of Fluorinated Building Blocks

This compound is not only used to functionalize existing molecules but can also be involved in the synthesis of other valuable fluorinated building blocks.

The Ramberg-Bäcklund reaction is an organic reaction that converts an α-halo sulfone into an alkene through treatment with a base, resulting in the extrusion of sulfur dioxide. wikipedia.orgsynarchive.com The generally accepted mechanism involves the deprotonation of the sulfone at the α-position, followed by an intramolecular nucleophilic displacement of the halogen to form a transient three-membered episulfone intermediate. wikipedia.orgchem-station.com This intermediate is unstable and decomposes in a concerted cheletropic extrusion to yield the alkene and sulfur dioxide. wikipedia.org

The reaction is a useful method for creating carbon-carbon double bonds in a controlled manner. organic-chemistry.org Modified procedures, such as the Myers modification, allow for the in situ generation of the α-halosulfone from a starting sulfone, broadening the reaction's applicability. wikipedia.orgorganic-chemistry.org A further refinement of this one-pot method involves using difluorodibromomethane (CBr₂F₂) and alumina-supported potassium hydroxide, which offers a cleaner transformation for a wide range of sulfones. organic-chemistry.org While the Ramberg-Bäcklund reaction is a known route for synthesizing alkenes, and gem-difluoroalkenes are valuable building blocks, researchgate.netnih.gov there is no direct evidence in the reviewed literature to suggest that this compound is specifically used to generate gem-difluoroalkenes through this particular pathway. The reaction initiates with the deprotonation of an α-halo sulfone, a substrate not typically formed directly from a Grignard reagent.

While this compound is itself a fluorinated Grignard reagent, the principles of Grignard chemistry allow for its use in preparing other organomagnesium compounds. One such method is the halogen-magnesium exchange reaction. wikipedia.orgresearchgate.net In this process, a pre-formed Grignard reagent reacts with an organic halide to generate a new Grignard reagent and a new organic halide. wikipedia.org An illustrative example is the reaction between isopropylmagnesium chloride and an aryl bromide, which yields the corresponding arylmagnesium bromide. wikipedia.org

This exchange tolerates many functional groups, making it a powerful tool for creating complex Grignard reagents that are otherwise difficult to prepare. wikipedia.orgresearchgate.net For instance, reacting this compound with a suitable, less reactive organoiodide or bromide could potentially form a new organomagnesium compound, although specific examples involving this compound as the exchange agent are not detailed in the surveyed literature.

Derivatives of this compound are synthesized by its reaction with a wide variety of electrophiles. For example, reaction with trialkylsilyl chlorides (R₃SiCl) would yield the corresponding (4-fluorobenzyl)silane derivatives. nih.gov Similarly, reaction with phosphorus trichloride (B1173362) (PCl₃) can be used to synthesize chlorodialkylphosphines, though careful control of stoichiometry is required to avoid over-substitution. orgsyn.org

Synthesis of Heterocyclic Compounds

Organomagnesium reagents are pivotal in modern heterocyclic chemistry. uni-muenchen.debeilstein-journals.org this compound can be employed in the synthesis of various heterocyclic systems through several strategies. One common approach involves the nucleophilic addition of the Grignard reagent to an imine or a related C=N bond, followed by a cyclization step. researchgate.net For example, a general synthesis of fluorinated tetrahydroquinolines involves the addition of a Grignard reagent to an aldimine, followed by an acid-mediated intramolecular cyclization of the resulting homoallylamine. researchgate.net By analogy, this compound could add to an appropriately substituted imine, introducing the 4-fluorobenzyl group, which becomes a substituent on the final heterocyclic ring after cyclization.

Another powerful method is the use of the Grignard reagent in transition metal-catalyzed cross-coupling reactions with halogenated heterocycles. nih.gov This has been demonstrated in the synthesis of the alkaloid papaverine, where a benzylic organometallic reagent was coupled with an iodoquinoline derivative. nih.gov Similarly, this compound can be coupled with various functionalized and halogenated heterocycles like pyridines, pyrimidines, and imidazoles to produce the corresponding 4-fluorobenzyl-substituted heterocycles. nih.govresearchgate.net

The table below provides examples of heterocyclic cores that can be synthesized or functionalized using magnesium-based reagents, illustrating potential applications for this compound.

| Heterocyclic Core | Synthetic Method | Reference for Method |

| Indole | Directed magnesiation followed by functionalization | beilstein-journals.orgnih.gov |

| Pyrimidine | Directed magnesiation using TMPMgCl·LiCl | beilstein-journals.orgnih.gov |

| Tetrahydroquinoline | Addition to aldimine followed by acid-mediated cyclization | researchgate.net |

| Pyridine | Halogen-magnesium exchange followed by Negishi cross-coupling | nih.gov |

| Thiophene | Halogen-magnesium exchange | researchgate.net |

Preparation of Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives

A robust and scalable method for the synthesis of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives has been developed utilizing Grignard reagents, including this compound. nih.gov This approach involves the addition of the Grignard reagent to 4-amino-2-chloronicotinonitrile (B6590771), followed by acidolysis and cyclocondensation to yield the desired naphthyridinone products. nih.gov These compounds are of significant interest as they form the core structure of potential MET-targeting antitumor drug candidates. nih.gov

The synthesis of the key intermediate, 1-(4-amino-2-chloropyridin-3-yl)-2-(4-fluorophenyl)ethan-1-one, was optimized using this compound. nih.gov The reaction of 4-amino-2-chloronicotinonitrile with 4.0 equivalents of this compound in ether at 30°C for 12 hours was identified as the optimal condition. nih.gov This process demonstrates a practical and efficient route for the large-scale preparation of these valuable pharmaceutical intermediates. nih.gov

Table 1: Synthesis of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives using Grignard Reagents nih.gov

| Grignard Reagent | Product | Yield (%) |

| This compound | 5-Chloro-3-(4-fluorobenzyl)-1,6-naphthyridin-4(1H)-one | 68 |

| Benzylmagnesium chloride | 5-Chloro-3-benzyl-1,6-naphthyridin-4(1H)-one | 72 |

| 4-Chlorobenzylmagnesium chloride | 5-Chloro-3-(4-chlorobenzyl)-1,6-naphthyridin-4(1H)-one | 65 |

| 4-Methylbenzylmagnesium chloride | 5-Chloro-3-(4-methylbenzyl)-1,6-naphthyridin-4(1H)-one | 70 |

Formation of Substituted 4-Chromenes

Synthesis of Alkylsulfanylimidazoles

The synthesis of alkylsulfanylimidazoles can be approached through the S-alkylation of 2-mercaptoimidazole (B184291) derivatives. While direct literature evidence for the use of this compound for this specific transformation is scarce, the general principle involves the deprotonation of the thiol group by a strong base, followed by nucleophilic attack on an alkyl halide. Alternatively, a Grignard reagent like this compound could potentially react with a suitable sulfur electrophile that is subsequently attached to the imidazole (B134444) ring. Given the nucleophilic nature of Grignard reagents, their application in creating a C-S bond with an imidazole scaffold is a chemically reasonable, albeit not widely documented, synthetic strategy.

Functionalization of Carbon Nanomaterials

The covalent functionalization of fluorographene, a two-dimensional stoichiometric derivative of graphene, has been successfully achieved using Grignard reagents. This process allows for the high-yield alkylation and arylation of the graphene surface, transforming its electronic and surface properties. The reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon atoms of fluorographene, leading to the formation of new carbon-carbon bonds.

This method has been demonstrated to result in a high degree of homogeneous, double-sided functionalization of the graphene sheets. The resulting materials can be considered as graphene alkanes, alkenes, or aryl graphenes with negligible remaining fluorine content. This approach represents an efficient and robust alternative to the direct functionalization of the less reactive graphene. The ability to introduce a variety of functional groups, such as the 4-fluorobenzyl group, opens up a wide range of possibilities for tailoring the properties of graphene for specific applications.

Utility in the Synthesis of Specialized Chemical Intermediates

Grignard reagents are fundamental in organometallic chemistry for the synthesis of a variety of compounds, including borane (B79455) derivatives that can act as catalysts or catalyst precursors. The reaction of a Grignard reagent with a boron halide or alkoxide is a standard method for the formation of a carbon-boron bond.

While specific examples detailing the synthesis of borane polymerization catalysts from this compound are not prevalent in the literature, the general principle is well-established. The resulting organoborane compounds, bearing the 4-fluorobenzyl group, could be designed to act as co-catalysts or activators for transition metal-based olefin polymerization catalysts. The electronic properties of the fluorinated aryl group could potentially modulate the activity and stability of the catalytic system. This application highlights the role of this compound as a versatile building block for the creation of sophisticated organometallic structures with potential applications in industrial catalysis.

Formation of Benzylated Derivatives of Heteroatoms (e.g., Oxygen, Nitrogen)

The carbon-magnesium bond in this compound is highly polarized, rendering the benzylic carbon atom strongly nucleophilic. This characteristic is exploited in reactions with electrophiles containing heteroatoms such as oxygen and nitrogen, leading to the formation of 4-fluorobenzylated ethers, alcohols, and amines.

Grignard reagents are well-known for their reaction with epoxides to yield alcohols. leah4sci.comlibretexts.org The reaction proceeds via a nucleophilic attack of the Grignard reagent on one of the carbon atoms of the epoxide ring, leading to its opening. Subsequent acidic workup results in the formation of an alcohol. In the case of this compound reacting with ethylene (B1197577) oxide, the product would be 2-(4-fluorophenyl)ethanol, a primary alcohol. The reaction with substituted epoxides follows a similar pattern, with the nucleophile preferentially attacking the less sterically hindered carbon of the epoxide. chemistrysteps.comyoutube.com This reaction is a reliable method for introducing a 4-fluorobenzyl group and a hydroxyl group in a single step.

While direct synthesis of ethers using Grignard reagents is less common, they can be used to synthesize alcohols which are then converted to ethers through subsequent reactions like the Williamson ether synthesis.

The nucleophilic nature of this compound also allows for the synthesis of N-benzylated compounds. For instance, the reaction of a related Grignard reagent, 3-fluorobenzylmagnesium chloride, with tert-butyl 4-oxopiperidine-1-carboxylate demonstrates the formation of a tertiary alcohol containing a nitrogen atom within the ring structure. This reaction proceeds via the nucleophilic addition of the Grignard reagent to the ketone functionality. sigmaaldrich.com A similar reaction with this compound would be expected to yield the corresponding 4-(4-fluorobenzyl)-4-hydroxypiperidine derivative.

Furthermore, a study on the hydroboration of nitriles catalyzed by Grignard reagents has reported the synthesis of N-(4-fluorobenzyl)-4,4,5,5-tetramethyl-N-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolan-2-amine. nih.gov Although not a direct Grignard addition to a nitrogen electrophile, this highlights the utility of the 4-fluorobenzyl moiety in the synthesis of complex amine derivatives.

Table 1: Examples of Benzylated Heteroatom Derivatives from Related Reactions

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 3-Fluorobenzylmagnesium chloride | tert-Butyl 4-oxopiperidine-1-carboxylate | Tertiary alcohol with nitrogen heterocycle | sigmaaldrich.com |

| Benzonitrile | MeMgCl (catalyst), HBpin | N-Benzylated amine derivative | nih.gov |

| Ethylene Oxide | Grignard Reagent | Primary Alcohol | libretexts.org |

Intermediates for Agrochemicals and Organic Materials

The 4-fluorobenzyl motif is a key structural component in various bioactive molecules and functional materials. Consequently, this compound is a valuable intermediate in the synthesis of these advanced products.

In the field of agrochemicals, benzyl Grignard reagents are crucial for building the carbon skeleton of complex active ingredients. For example, o-chlorobenzyl magnesium chloride is a key intermediate in the synthesis of the broad-spectrum fungicide prothioconazole (B1679736). google.com Given the similar reactivity, this compound is a potential precursor for the synthesis of novel fluorinated analogs of prothioconazole or other agrochemicals where the fluorine atom can enhance metabolic stability and biological activity. A patent for the preparation of ether solutions of Grignard compounds mentions that the resulting epoxides are important intermediates in the preparation of fungicidal compounds. google.com

The application of benzyl-derived compounds extends to the synthesis of organic materials. For instance, 4-vinylbenzyl chloride is a monomer used in the production of polyvinyl chloride, a widely used polymer. biosynth.com This suggests a potential application for this compound in the synthesis of functionalized polymers. By reacting with appropriate monomers, the 4-fluorobenzyl group can be incorporated into polymer chains, potentially imparting specific properties such as thermal stability, hydrophobicity, or modified electronic characteristics. The development of hyper-branched polymers, for example, often utilizes monomers with reactive functional groups that can undergo polymerization, and dendritic polymers are noted for their high functionality and unique rheological behavior. primescholars.com

Table 2: Potential Applications as an Intermediate

| Field | Potential Product Class | Rationale/Related Example | Reference |

| Agrochemicals | Fungicides | o-Chlorobenzyl magnesium chloride is an intermediate for prothioconazole. google.com | google.com |

| Organic Materials | Functionalized Polymers | 4-Vinylbenzyl chloride is a monomer for polyvinyl chloride. biosynth.com | biosynth.com |

Spectroscopic and Computational Characterization in the Study of 4 Fluorobenzylmagnesium Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the study of organometallic compounds, including Grignard reagents. It is crucial for verifying the structures of reaction products and for probing the dynamic processes that these reagents undergo in solution.

NMR spectroscopy, particularly ¹H and ¹³C NMR, is the primary method for determining the constitution of organic molecules formed in reactions involving 4-Fluorobenzylmagnesium chloride. nih.govchemrxiv.org By analyzing chemical shifts, signal integrations, and coupling patterns, researchers can confirm the successful formation of new carbon-carbon bonds and characterize the final product's structure. youtube.com

For instance, in the reaction of this compound with a ketone, NMR would be used to verify the formation of the corresponding tertiary alcohol. Key diagnostic signals would include the disappearance of the benzylic CH₂ signal of the Grignard reagent and the appearance of a new quaternary carbon signal in the ¹³C NMR spectrum, along with a hydroxyl (-OH) proton signal in the ¹H NMR spectrum. Automated machine learning frameworks are being developed to rank potential structures based on experimental NMR data, which can accelerate the process of structural verification. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for a Hypothetical Reaction Product (Reaction: this compound with Acetone, followed by workup)

| Atom Type | Structure Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Features |

| Aromatic | C-F | N/A | ~160-165 (d, ¹JCF) | Large carbon-fluorine coupling constant. |

| Aromatic | CH ortho to CH₂ | ~7.0-7.2 | ~130-132 (d, ³JCF) | Doublet of doublets in ¹H due to coupling with adjacent H and F. |

| Aromatic | CH ortho to F | ~6.9-7.1 | ~114-116 (d, ²JCF) | Doublet of doublets in ¹H due to coupling with adjacent H and F. |

| Benzylic | C-CH₂ | ~2.8-3.0 | ~45-50 | Singlet in ¹H spectrum. |

| Quaternary | C-OH | N/A | ~70-75 | Characteristic shift for a tertiary alcohol carbon. |

| Methyl | C(OH)-CH₃ | ~1.5 | ~25-30 | Singlet in ¹H spectrum, integrates to 6 protons. |

| Hydroxyl | OH | Variable (typically 1.5-4.0) | N/A | Broad singlet, position is concentration and solvent dependent. |

Note: Predicted values are illustrative and can vary based on solvent and experimental conditions. 'd' indicates a doublet due to C-F coupling.

Grignard reagents in solution exist in a dynamic equilibrium, known as the Schlenk equilibrium, involving monomeric and dimeric species, as well as different coordination states with the solvent (typically THF). Variable-temperature (VT) NMR spectroscopy is a powerful technique to study these conformational dynamics. nih.govnih.gov By recording spectra at different temperatures, it is possible to observe changes in peak shapes, coalescence phenomena, or shifts in equilibrium, which provide thermodynamic and kinetic information about the processes occurring. For this compound, VT-NMR could elucidate the energetic barriers between different aggregated and solvated states in solution.

Multinuclear NMR, such as ²⁵Mg NMR, can offer direct information about the chemical environment around the magnesium center. Although less common due to the low natural abundance and quadrupolar nature of the ²⁵Mg nucleus, such studies can distinguish between different species in the Schlenk equilibrium and provide critical data for understanding the reagent's structure and reactivity.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

While the high reactivity of Grignard reagents makes their direct analysis by mass spectrometry challenging, MS is a standard and powerful technique for the characterization of the stable organic products derived from their reactions. High-resolution mass spectrometry (HRMS) provides a precise mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the product's elemental formula.

The fragmentation patterns observed in the mass spectrum offer further structural confirmation. For a product formed from this compound, a characteristic fragment would be the fluorobenzyl cation or related fragments, providing evidence that the fluorobenzyl group was successfully incorporated into the target molecule.

Table 2: Expected Mass Spectrometry Fragments for a Hypothetical Product (Product: 2-(4-fluorobenzyl)butan-2-ol)

| Fragment | Formula | Expected m/z | Significance |

| Molecular Ion | [C₁₁H₁₅FO]⁺ | 182.11 | Confirms the molecular weight and elemental composition of the product. |

| Loss of Water | [C₁₁H₁₃F]⁺ | 164.10 | Common fragmentation for alcohols. |

| Loss of Ethyl | [C₉H₁₀FO]⁺ | 153.07 | Cleavage alpha to the hydroxyl group. |

| Fluorobenzyl Cation | [C₇H₆F]⁺ | 109.04 | Key fragment indicating the incorporation of the 4-fluorobenzyl group. |

Theoretical and Computational Chemistry

Computational chemistry provides a molecular-level understanding of the factors controlling the reactivity and selectivity of Grignard reactions, complementing experimental observations.

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. beilstein-journals.org For reactions involving this compound, DFT calculations can be used to map the potential energy surface of the reaction, identifying the structures and energies of reactants, transition states, intermediates, and products. researchgate.net This allows for a detailed understanding of the reaction pathway, including the determination of the rate-limiting step and the influence of the fluorine substituent on the activation barriers. nih.gov

DFT can also be used to calculate electronic properties, such as the natural bond orbital (NBO) charges, which quantify the charge distribution within the Grignard reagent. This can provide insight into the nucleophilicity of the benzylic carbon and how it is influenced by solvent coordination and aggregation state. nih.gov

Computational models are instrumental in understanding and predicting the reactivity and selectivity of Grignard reagents. rsc.org The outcome of a Grignard reaction can be sensitive to factors such as the solvent, temperature, and the specific halide used. researchgate.net

Theoretical models can simulate the role of solvent molecules (e.g., THF) in coordinating to the magnesium center, which is known to be crucial for the solubility and reactivity of the Grignard reagent. nih.gov Furthermore, these models can assess the relative stabilities and reactivities of the monomeric and dimeric forms of this compound, which are often in equilibrium. This is critical for explaining observed selectivities, as different aggregates may exhibit different reactive properties. By modeling the transition states for various possible reaction channels, computational chemistry can help rationalize and predict chemoselectivity and stereoselectivity in complex synthetic applications. researchgate.net

Future Research Directions and Emerging Trends in 4 Fluorobenzylmagnesium Chloride Chemistry

Development of More Sustainable and Efficient Synthetic Protocols

The traditional synthesis of Grignard reagents, while effective, often relies on volatile and hazardous organic solvents like diethyl ether and tetrahydrofuran (B95107) (THF). cosmosmagazine.comsciencedaily.com A significant future trend is the development of more environmentally benign and safer synthetic methods.

Greener Solvents: Research into alternative solvents has identified 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) as promising substitutes. rsc.org 2-MeTHF, derivable from renewable resources like corncobs, offers superior performance in some cases, notably in suppressing the Wurtz coupling side reactions common with benzyl (B1604629) Grignard reagents. rsc.org Both 2-MeTHF and CPME are less prone to peroxide formation and have limited miscibility with water, which simplifies work-up procedures and reduces waste streams. rsc.org

Continuous Flow Synthesis: Flow chemistry is emerging as a powerful tool for the safe and scalable production of Grignard reagents. aiche.orgchemicalindustryjournal.co.uk This technique offers excellent control over reaction temperature, which is critical for managing the highly exothermic nature of Grignard formation. vapourtec.com By passing an organic halide over a packed bed of magnesium under continuous flow, Grignard reagents can be generated on-demand and used immediately in subsequent reactions, minimizing the risks associated with storing these highly reactive compounds. aiche.orgvapourtec.com This approach has demonstrated high conversions and yields, with the potential for multi-day, kilogram-scale production. aiche.org

Mechanochemistry: A revolutionary approach that drastically reduces or even eliminates the need for solvents is mechanochemistry, specifically ball-milling. cosmosmagazine.comsciencedaily.com This technique uses mechanical force to initiate the reaction between magnesium metal and the organic halide. acs.orgacs.org Researchers have successfully prepared Grignard reagents as a paste by milling the solid reactants with only a catalytic amount of an ethereal solvent—about one-tenth of what is used in conventional methods. sciencedaily.com This solvent-minimized approach not only reduces hazardous waste but also allows for the synthesis of Grignard reagents from precursors with low solubility in traditional solvents. sciencedaily.com

| Synthesis Protocol | Key Advantages | Relevant Findings |

| Greener Solvents | Reduced environmental impact, improved safety (less peroxide formation), easier work-up. | 2-MeTHF, derived from renewable resources, can suppress Wurtz coupling by-products in benzyl Grignard reactions. rsc.org |

| Continuous Flow | Enhanced safety through better thermal management, scalability, on-demand generation. | Achieved up to 98% conversion of organic halides with daily productivity of up to 1.5 kg. aiche.org |

| Mechanochemistry | Drastic reduction in solvent use, enables reactions with insoluble precursors, simplified procedure. | A 94% yield of Grignard reagent was achieved using only a tenth of the typical solvent amount via ball-milling. cosmosmagazine.com |

Exploration of Novel Catalytic Systems for Enhanced Functional Group Tolerance and Stereoselectivity

While 4-fluorobenzylmagnesium chloride is a potent nucleophile, its high reactivity can limit its use with substrates bearing sensitive functional groups. Future research is heavily invested in developing catalytic systems that can modulate this reactivity, thereby improving functional group tolerance and enabling precise control over stereochemistry.

Enhanced Functional Group Tolerance: The development of "Turbo-Grignards," which are Grignard reagents modified with lithium chloride (LiCl), has been a significant advancement. vapourtec.comwikipedia.org The presence of LiCl breaks up the polymeric aggregates of the Grignard reagent and increases its reactivity and solubility, allowing reactions to proceed under milder conditions. sigmaaldrich.com This enhanced reactivity often translates to better chemoselectivity, as demonstrated by the ability of i-PrMgCl·LiCl to facilitate magnesium-halogen exchange in the presence of sensitive ester groups without attacking them. sigmaaldrich.com

Stereoselective Transformations: Controlling stereoselectivity is a central goal in modern organic synthesis. For benzylic Grignards, nickel-catalyzed cross-coupling reactions have shown great promise. For instance, nickel complexes can catalyze the stereospecific coupling of enantioenriched benzylic ethers with Grignard reagents, proceeding with a high degree of stereochemical fidelity and inversion of configuration at the benzylic center. acs.orgnih.gov This allows for the synthesis of complex, optically active molecules from readily available starting materials.

Furthermore, catalytic asymmetric additions of Grignard reagents to carbonyl compounds and other electrophiles are being actively explored. The use of chiral ligands in combination with metal catalysts, such as copper-catalyzed conjugate additions to chromones, can achieve high regio- and enantioselectivity. Another successful strategy involves the deactivation of highly reactive Grignard reagents with additives like bis[2-(N,N-dimethylamino)ethyl] ether (BDMAEE). organic-chemistry.orgacs.org These chelated Grignard reagents exhibit reduced reactivity, which suppresses racemic background reactions and allows a chiral catalyst, such as a (S)-BINOL/Ti(O-iPr)₄ complex, to dictate the stereochemical outcome with high enantioselectivity. organic-chemistry.orgacs.org

| Catalytic Approach | Application | Key Outcome |

| Nickel-Catalysis | Cross-coupling of benzylic ethers | Stereospecific C(sp³)–C(sp³) bond formation with inversion of configuration. acs.orgnih.gov |

| Copper-Catalysis | Conjugate addition to chromones | Highly regio- and enantioselective addition of alkyl Grignards. |

| Ti-Catalysis with Deactivator | Addition to aldehydes | Highly enantioselective (>99% ee) formation of chiral secondary alcohols under mild conditions. organic-chemistry.orgacs.org |

Advanced Mechanistic Elucidation of Complex Reaction Pathways

A deeper understanding of the fundamental mechanisms governing the reactions of this compound is crucial for optimizing existing processes and designing new transformations. Future research will leverage advanced analytical and computational tools to unravel these complex pathways.

Computational Studies: Density Functional Theory (DFT) calculations have become indispensable for investigating Grignard reaction mechanisms. nih.govresearchgate.net Computational studies have provided insights into the structures of transition states, revealing that Grignard additions to carbonyls can proceed through a four-centered transition state. These studies also help to elucidate the energetics of different reaction pathways, such as the competition between polar (nucleophilic addition) and single electron transfer (SET) mechanisms, which is often influenced by factors like steric hindrance. nih.govresearchgate.net Furthermore, theoretical investigations into the Grignard reagent formation itself are clarifying the roles of radical versus non-radical pathways, providing knowledge that could lead to the design of more effective synthesis methods.

In-situ Spectroscopic Monitoring: The air- and moisture-sensitive nature of Grignard reagents presents a challenge for traditional analytical techniques. acs.org Real-time, in-situ monitoring using methods like Raman and FTIR spectroscopy is a growing trend that allows chemists to observe the reaction as it happens. acs.orgmt.com For example, in-situ Raman spectroscopy has been successfully used to monitor the transmetalation of a Grignard reagent with manganese(II) chloride, providing unambiguous, real-time data on the formation of the organomanganese species. acs.org This level of process understanding is critical for reaction optimization, safety, and scale-up.

These advanced techniques are helping to move beyond the simplistic "RMgX" representation and to understand the dynamic nature of the Schlenk equilibrium and the role of various aggregated and solvent-complexed species in solution, which ultimately dictate the reagent's reactivity and selectivity. acs.orgacs.org

Expansion of Synthetic Applications in Materials Science and Specialized Chemical Industries

The unique properties conferred by the fluorine atom make this compound an attractive building block for advanced materials and specialized chemicals. Future research will likely see an expansion of its applications beyond traditional organic synthesis.

Fluorinated Polymers and Materials: Fluoropolymers are known for their high thermal stability, chemical resistance, and low surface energy. umn.eduresearchgate.net Grignard reagents are valuable tools for the synthesis of novel fluorinated materials. For instance, the reaction of Grignard reagents with heteroatom halides like phosphorus trichloride (B1173362) can produce fluorinated nanoporous element organic frameworks. rsc.org this compound could serve as a key monomer or precursor in the synthesis of specialized polymers where the fluorobenzyl moiety is incorporated to tune properties such as dielectric constant, refractive index, or surface wettability. mdpi.com The controlled introduction of fluorine-containing groups is a powerful strategy for creating materials with tailored characteristics for applications in electronics, coatings, and advanced textiles. umn.edu

Specialized Chemical Industries: In industries such as agrochemicals and pharmaceuticals, the incorporation of fluorine can significantly enhance the biological activity and metabolic stability of a molecule. The 4-fluorobenzyl group is a common structural motif in many active compounds. The development of more robust and selective reactions involving this compound will facilitate the synthesis of complex molecular targets in these industries. The push for more efficient and sustainable manufacturing will drive the adoption of the advanced synthetic protocols discussed previously, enabling cleaner production of these high-value chemicals.

Design of Grignard Reagents with Precisely Tunable Reactivity and Selectivity

Moving beyond simply using Grignard reagents as they are, a major emerging trend is the concept of "designer" Grignard reagents, where their reactivity and selectivity are precisely modulated through the use of additives. This allows a single Grignard reagent to be adapted for a wide range of chemical transformations.

Lewis Acid Additives: The addition of Lewis acids can significantly influence the outcome of a Grignard reaction. Main group metallic Lewis acids such as LiCl, MgCl₂, and AlCl₃ are known to affect both the formation and reactivity of Grignard reagents. benthamdirect.comresearchgate.net For example, lanthanide salts like cerium trichloride (CeCl₃) are well-known to promote selective 1,2-addition to enones, suppressing the 1,4-conjugate addition that often occurs with standard Grignard reagents. The development of soluble lanthanide complexes, such as LaCl₃·2LiCl, has made these transformations more efficient and practical. sigmaaldrich.com

Chelating Agents and Deactivators: As mentioned earlier, the reactivity of Grignard reagents can be attenuated by using chelating ethers. The addition of bis[2-(N,N-dimethylamino)ethyl] ether (BDMAEE) deactivates the highly reactive Grignard reagent, preventing unwanted side reactions and allowing for highly enantioselective additions to aldehydes in the presence of a chiral catalyst. organic-chemistry.orgacs.org This strategy of tuning reactivity through chelation provides a powerful handle for chemists to control reaction pathways.

Mixed-Metal Reagents: The behavior of Grignard reagents can be dramatically altered by transmetalation or modification with other metals. For instance, copper(I) salts are used to generate organocuprates in situ from Grignard reagents, which famously favor 1,4-addition reactions. wikipedia.org By carefully selecting the right additive or catalyst, the innate reactivity of this compound can be steered towards a desired product with high precision, expanding its synthetic utility far beyond its conventional applications.

| Additive/Modifier | Effect on Reactivity/Selectivity | Example Application |

| Lithium Chloride (LiCl) | Increases reactivity and solubility; breaks up aggregates. | Formation of "Turbo-Grignards" for efficient metal-halogen exchange. vapourtec.comsigmaaldrich.com |

| Cerium Trichloride (CeCl₃) | Promotes selective 1,2-addition to α,β-unsaturated carbonyls. | Selective synthesis of allylic alcohols from enones. wikipedia.org |

| Copper(I) Salts | Forms organocuprates in situ, promoting 1,4-conjugate addition. | Synthesis of β-alkylated ketones from enones. wikipedia.org |

| BDMAEE | Deactivates the Grignard reagent, suppressing background reactions. | Enables highly enantioselective catalytic addition to aldehydes. organic-chemistry.orgacs.org |

Q & A

Q. What are the recommended handling and storage protocols for 4-Fluorobenzylmagnesium chloride to ensure stability and safety?

- Methodological Answer: Store the compound under an inert atmosphere (argon/nitrogen) in flame-resistant containers to prevent moisture ingress and peroxidation. Use anhydrous solvents (e.g., THF, 2-MeTHF) to maintain stability, as water induces violent decomposition . Perform reactions in a fume hood with protective equipment (gloves, goggles, flame-resistant lab coats) to mitigate risks of flammability and skin corrosion . Monitor for peroxide formation during prolonged storage using iodide-starch test strips. Dispose of waste via professional chemical treatment services to avoid environmental contamination .

Q. How does solvent choice (e.g., THF vs. 2-MeTHF) influence the reactivity of this compound in Grignard reactions?

- Methodological Answer: THF (tetrahydrofuran) offers higher polarity and boiling point (66°C), enhancing reaction rates but requiring careful temperature control. In contrast, 2-MeTHF (2-methyltetrahydrofuran) has a lower boiling point (80°C) and reduced peroxide formation risk, making it safer for prolonged reactions . Solvent selection should align with electrophile compatibility: THF improves nucleophilicity for sterically hindered substrates, while 2-MeTHF minimizes side reactions in moisture-sensitive conditions.

Q. What are the common side reactions observed when this compound reacts with carbonyl electrophiles?

- Methodological Answer: Competitive enolization or over-addition can occur with ketones or esters. To suppress enolization, use low temperatures (−78°C) and slow electrophile addition. For esters, pre-complexation with Lewis acids (e.g., CeCl₃) directs nucleophilic attack to the carbonyl carbon. Monitor reaction progress via TLC or in-situ IR spectroscopy to detect intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields when using this compound under varying moisture levels?

- Methodological Answer: Contradictions often arise from trace moisture (<50 ppm) altering reaction pathways. Implement rigorous solvent drying (e.g., distillation over sodium/benzophenone) and reaction setup in a glovebox (<1 ppm H₂O) . Use Karl Fischer titration to quantify residual moisture in solvents and quench experiments to identify hydrolysis byproducts. Cross-validate yields with internal standards (e.g., triphenylmethane) to account for variability .

Q. What analytical techniques are most effective for quantifying residual magnesium species after reactions involving this compound?

- Methodological Answer: Employ inductively coupled plasma mass spectrometry (ICP-MS) for trace magnesium quantification (detection limit ~0.1 ppb). For structural analysis of organomagnesium complexes, use X-ray crystallography (as demonstrated for related compounds in ) or ¹H/¹⁹F NMR with deuterated solvents. Titration with HCl (0.1 M) provides a rapid estimate of active Grignard reagent concentration .

Q. What strategies optimize regioselectivity in nucleophilic additions using this compound with sterically hindered electrophiles?

- Methodological Answer: Use bulky ligands (e.g., (-)-sparteine) to steer nucleophilic attack toward less hindered positions. Temperature modulation (−40°C to 0°C) and solvent polarity adjustments (e.g., switching from THF to Et₂O) can alter transition-state energetics. Computational modeling (DFT) aids in predicting regioselectivity trends for novel substrates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in the thermal stability data of this compound across literature sources?

- Methodological Answer: Discrepancies may stem from solvent decomposition or impurities. Conduct differential scanning calorimetry (DSC) under inert conditions to measure decomposition onset temperatures. Compare results with thermogravimetric analysis (TGA) to distinguish solvent volatility from compound degradation. Cross-reference with safety data sheets (SDS) that specify peroxide content, as peroxides lower thermal stability .

Safety and Compliance

Q. What are the critical regulatory considerations for transporting this compound in academic collaborations?

- Methodological Answer: Classify the compound under UN 2924 (flammable liquid, corrosive) for international transport. Use UN-certified containers with flame arrestors and include SDS documentation specifying hazards (e.g., H314 for skin corrosion). Adhere to IATA/IMDG guidelines for air/sea freight, ensuring secondary containment to prevent leakage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.